molecular formula C12H9BrO B145970 Bromomethyl 2-naphthyl ketone CAS No. 613-54-7

Bromomethyl 2-naphthyl ketone

Cat. No. B145970
CAS RN: 613-54-7
M. Wt: 249.1 g/mol
InChI Key: YHXHHGDUANVQHE-UHFFFAOYSA-N
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Description

Bromomethyl 2-naphthyl ketone is a chemical compound that is part of the naphthyl ketone family. It is characterized by a bromine atom attached to a methyl group which is in turn attached to the naphthyl ketone structure. This compound is of interest due to its potential applications in various chemical syntheses and biological activities.

Synthesis Analysis

The synthesis of compounds related to Bromomethyl 2-naphthyl ketone has been explored through various methods. One approach involves the Cu(I)-catalyzed cyclization of terminal alkynes, 2-bromoaryl ketones, and amides to produce functionalized 1-naphthylamines, which share a similar structural motif with Bromomethyl 2-naphthyl ketone . Another method includes the copper-catalyzed arylation of methyl ketones with o-bromoacetophenones, leading to the formation of 1-naphthols . Additionally, the synthesis of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone provides insight into the reactivity of bromo-substituted naphthyl compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to Bromomethyl 2-naphthyl ketone has been studied using various techniques. For instance, the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone were elucidated through single-crystal X-ray diffraction studies, revealing interesting features such as polymeric chains and π-π stacking interactions .

Chemical Reactions Analysis

Bromomethyl 2-naphthyl ketone and its analogs participate in a variety of chemical reactions. For example, the I2-promoted oxidative cross-coupling/annulation of 2-naphthols with methyl ketones is a strategy to build complex structures with a quaternary center . The carbonylative Stille coupling reaction followed by the Heck reaction has been used to synthesize 2-naphthols from 2-bromobenzyl bromides . Moreover, the cyclization-coupling reaction of 2-bromoaryl ketones with terminal alkynes under copper catalysis produces polyfunctional naphthyl aryl ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of Bromomethyl 2-naphthyl ketone derivatives have been characterized in various studies. For instance, the insect antifeedant activities of some 6-substituted ω-bromo-2-naphthyl ketones have been evaluated, indicating potential biological applications . The photophysical properties of functionalized 1-naphthylamines derived from 2-bromoaryl ketones have been studied, showing tunable and polarity-sensitive fluorescence emission . Additionally, the antimicrobial and antioxidant activities of some 2-(4-bromo-1-naphthyl)-3-(aryl)bicyclo[2.2.1]hept-5-ene methanones have been assessed, demonstrating the diverse functional potential of these compounds .

Scientific Research Applications

Enzyme Inactivation Studies

Bromomethyl 2-naphthyl ketone (2-BNK) has been utilized in enzyme inactivation studies. Specifically, its reaction with α-chymotrypsin (ChT) at the active site was investigated, showing inactivation of the enzyme according to second-order kinetics. The research indicated that 2-BNK reacts with methionine-192 on ChT in a 1:1 stoichiometric ratio, and the existence of BNK-derived reporter groups at the enzyme active site was observed through induced circular dichroism bands and absorption spectral changes (Sakurai, Kageyama, Hayashi, & Inoue, 1992). Additionally, the mechanism of chymotrypsin inactivation by halo enol lactones, which include alpha-naphthyl-substituted bromo enol lactones, was further investigated to understand the enzyme-activated inactivation mechanism (Daniels & Katzenellenbogen, 1986).

Chemical Synthesis and Catalysis

2-BNK has been used in various chemical synthesis processes. For instance, in a copper-catalyzed reaction, it was involved in the formation of polyfunctional naphthyl aryl ethers in water (Su, Xie, Dong, Pan, Yin, & Zhou, 2022). Additionally, its application in water-mediated Diels-Alder reactions led to the synthesis of certain methanones, which were evaluated for their antimicrobial and antioxidant activities (Thirunarayanan, 2017).

Insect Antifeedant Studies

Research has also explored the use of 2-BNK derivatives as insect antifeedants. A study synthesized 6-substituted ω-bromo-2-naphthyl ketones through an environmentally friendly method, and these compounds were evaluated for their effectiveness against insect larvae (Thirunarayanan, 2014).

Material Science Applications

In material science, bromomethyl poly (aryl ether ether ketone), derived from bromomethyl 2-naphthyl ketone, has been investigated for its potential in functionalizing poly (aryl ether ether ketone) (PEEK). The bromination process was examined, and various functional groups were introduced through modification reactions (Wang & Roovers, 1994).

Safety And Hazards

Bromomethyl 2-naphthyl ketone is classified as a skin corrosive (Category 1B), eye irritant (Category 2A), and specific target organ toxicant (single exposure, Category 3, Respiratory system) . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dusts or mists, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-bromo-1-naphthalen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXHHGDUANVQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210199
Record name Bromomethyl 2-naphthyl ketone
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Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromomethyl 2-naphthyl ketone

CAS RN

613-54-7
Record name 2-(Bromoacetyl)naphthalene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromomethyl 2-naphthyl ketone
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Record name 2-Bromo-2'-acetonaphthone
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Record name Bromomethyl 2-naphthyl ketone
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Record name Bromomethyl 2-naphthyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
T Sakurai, A Kageyama, H Hayashi… - Bulletin of the Chemical …, 1992 - journal.csj.jp
… The reaction of a-chymotrypsin (ChT) with bromomethyl 1-naphthyl ketone (1-BNK) or with bromomethyl 2naphthyl ketone (2-BNK) took place at the active site causing inactivation of …
Number of citations: 6 www.journal.csj.jp
N Aljaar, CC Malakar, J Conrad, W Frey… - The Journal of Organic …, 2013 - ACS Publications
… Furthermore, it was established that the oxazole formation can also be performed with bromomethyl 2-naphthyl ketone (2q) and bromomethyl 1-pyrenyl ketone (2r) as the substrates (…
Number of citations: 21 pubs.acs.org
R Howe, AF Crowther, JS Stephenson… - Journal of Medicinal …, 1968 - ACS Publications
A series of 70 N-substituted derivatives of 2-amini>-!-(, 2-naphthyl) el hand (1) has beenprepared by a variety of methods. One member of (he series, prone! halol (5), was of some …
Number of citations: 61 pubs.acs.org
KAM Walker, MB Wallach… - Journal of medicinal …, 1981 - ACS Publications
… A solution of bromomethyl 2-naphthyl ketone (2.49 g, 0.01 mol), trimethyl orthoformate (1.7 g, 0.016 mol), and a few crystals of p-TsOH (anhydrous) in anhydrous methanol (20 mL) was …
Number of citations: 102 pubs.acs.org
Y Yang, X Lin, Z Zheng, G Lin, Y Zhang, Y You… - Journal of Fluorine …, 2017 - Elsevier
… Furthermore, bromomethyl 2-naphthyl ketone (2q) was also found to be facile for the present trifluoromethylselenolation with good yield of product 3q (82%; Entry 17). …
Number of citations: 21 www.sciencedirect.com
AR Katritzky, L Wrobel, GP Savage… - Australian Journal of …, 1990 - CSIRO Publishing
… Sodium benzotriazolate (2.82 g, 20 mmol) and bromomethyl 2-naphthyl ketone (4.98 g, 20 mmol) were heated together in tetrahydrofuran (20 ml) for 2 h. The reaction was worked up as …
Number of citations: 12 www.publish.csiro.au
N Aljaar, CC Malakar, J Conrad… - The Journal of Organic …, 2015 - ACS Publications
… Finally, it was demonstrated that 5-methoxy-2-nitrosophenol (5c) could be reacted with 2-bromoacetophenone (6a) and bromomethyl 2-naphthyl ketone (6j) under the conditions of the …
Number of citations: 12 pubs.acs.org
P Vitale, L Cicco, F Messa, FM Perna… - European Journal of …, 2019 - Wiley Online Library
… Phenacyl halides decorated with a fluoro or a free hydroxyl substituent (1g,h) as well as a bromomethyl 2-naphthyl ketone (1i) also participated smoothly in the nucleophilic substitution …
P Vitale, L Cicco, I Cellamare, FM Perna… - Beilstein Journal of …, 2020 - beilstein-journals.org
… A 4-fluoro-substituted phenacyl chloride as well as a bromomethyl 2-naphthyl ketone proved to be competent substrates as well, thus furnishing the corresponding imidazoles 3i/3i' and …
Number of citations: 16 www.beilstein-journals.org
VD Dyachenko, AN Chernega - Russian journal of organic chemistry, 2006 - Springer
… Intramolecular transamination of the latter afforded salt ' whose alkylation with bromomethyl 2-naphthyl ketone in situ produced sulfide '. The latter was likely to be unstable and was …
Number of citations: 50 link.springer.com

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